6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine
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Overview
Description
6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its bromine, chlorine, and methyl groups attached to the pyrido[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts such as palladium or copper salts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives can act as inhibitors for specific enzymes, making it valuable in understanding biological pathways and developing therapeutic agents.
Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory drugs. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
6-Bromo-2-chloro-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Palbociclib
Uniqueness: 6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine stands out due to its specific arrangement of halogen atoms and the methyl group, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents compared to similar compounds.
Properties
Molecular Formula |
C8H4BrCl2N3 |
---|---|
Molecular Weight |
292.94 g/mol |
IUPAC Name |
6-bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H4BrCl2N3/c1-3-12-6(10)4-2-5(9)7(11)14-8(4)13-3/h2H,1H3 |
InChI Key |
DBOLQWIGNRMJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=C(C=C2C(=N1)Cl)Br)Cl |
Origin of Product |
United States |
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